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Compound of Interest

Compound Name: 5-Borono-2-methoxybenzoic acid

Cat. No.: B1439236

5-bromo-2-methoxyphenylboronic acid is a versatile organoboron compound crucial in modern
organic synthesis.[1] Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling
reactions, allows for the construction of complex molecular architectures, making it invaluable
in the fields of medicinal chemistry and materials science.[1] An unambiguous understanding of
its structure and purity is paramount for its effective application. This guide provides a
comprehensive analysis of the core spectroscopic technigues—Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound,
offering both theoretical interpretation and practical, field-proven methodologies.

Physicochemical & Structural Properties

A foundational step in any analysis is the confirmation of the compound's basic properties.
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Property Value Source(s)

5-bromo-2-
Compound Name ) ) [2]
methoxyphenylboronic acid

5-Bromo-2-
Synonyms ] ) [1][2]
methoxybenzeneboronic acid
CAS Number 89694-45-1 [1]I3]
Molecular Formula C7HsBBrOs [1]
Molecular Weight 230.85 g/mol [1]
White to light yellow crystalline
Appearance [1]
powder
Melting Point 130-135 °C

Core Challenge in Analysis: The Boroxine
Equilibrium

A critical consideration when analyzing arylboronic acids is their propensity to undergo
dehydration to form cyclic anhydrides known as boroxines.[4] This equilibrium can significantly
complicate spectral interpretation, particularly in NMR, by presenting a mixture of species in
solution. The experimental protocols outlined herein are designed to mitigate or account for this
behavior. For instance, the choice of a hydrogen-bond-disrupting solvent like DMSO-de for
NMR analysis is a deliberate strategy to favor the monomeric boronic acid form.[5]

Monomer (Boronic Acid) Trimer (Boroxine)

- 3 H20

3 x 5-bromo-2-methoxyphenylboronic acid Cyclic Anhydride

Click to download full resolution via product page

Caption: Equilibrium between the boronic acid monomer and its cyclic boroxine anhydride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen
framework of the molecule.

Expert Insights: *"H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity
of hydrogen atoms. For 5-bromo-2-methoxyphenylboronic acid, we expect distinct signals for
the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid

group.

o Aromatic Region (& 6.8-7.6 ppm): The substitution pattern on the benzene ring (methoxy at
C2, bromine at C5) breaks its symmetry, resulting in three unique aromatic protons. Their
coupling patterns (doublets and doublets of doublets) are definitive for confirming the
substitution pattern.

e Methoxy Protons (& ~3.8 ppm): The three protons of the -OCHs group will appear as a sharp
singlet, as they have no adjacent protons to couple with.

e Boronic Acid Protons (0 ~8.0 ppm, broad): The two -OH protons on the boron atom are
acidic and often exchange with trace water in the solvent. This typically results in a broad
singlet that can sometimes be difficult to observe.

Expert Insights: *C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum reveals the number of chemically non-equivalent
carbon atoms.[6] Due to the molecule's asymmetry, seven distinct carbon signals are expected.

e Aromatic Carbons (4 110-160 ppm): Six unique signals will appear in this region. The carbon
attached to the electron-donating methoxy group (C2) will be shifted downfield, while the
carbon bonded to the boron atom (C1) will also be distinct. The carbon bearing the bromine
atom (C5) will show a characteristic shift.

o Methoxy Carbon (& ~56 ppm): A single peak corresponding to the methoxy group's carbon
atom will appear in the aliphatic region.
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Predicted NMR Spectral Data

The following table summarizes the expected chemical shifts based on the molecular structure
and data from analogous compounds.[7][8]

1H NMR Data 13C NMR Data

(Predicted) (Predicted)

Chemical Shift (& ) Chemical Shift (& ]
Assignment Assignment

ppm) ppm)

~75-7.6 Ar-H (H6) ~160 C2 (Ar-C-0O)

~7.4-75 Ar-H (H4) ~138 C6 (Ar-CH)

~6.8-6.9 Ar-H (H3) ~135 C4 (Ar-CH)

~8.0 (broad s) B(OH)2 ~118 C5 (Ar-C-Br)

~3.8 (s) OCHs ~115 C3 (Ar-CH)

~112 C1 (Ar-C-B)

~56 OCHs

Note: Spectra run in DMSO-ds.

Protocol for NMR Data Acquisition

This self-validating protocol ensures high-quality, reproducible data.
e Sample Preparation:
o Accurately weigh 10-15 mg of 5-bromo-2-methoxyphenylboronic acid.

o Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Causality:
DMSO-ds is chosen for its ability to disrupt intermolecular hydrogen bonding, which helps
to break up the boroxine trimer and favor the monomeric boronic acid, leading to a
simpler, more interpretable spectrum.[5]

o Transfer the solution to a clean, dry 5 mm NMR tube.
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» 'H NMR Acquisition (400 MHz Spectrometer):
o Pulse Program: Standard single-pulse ('zg30').

o Number of Scans: 16-32. Rationale: This provides an excellent signal-to-noise ratio for the
concentrated sample.

o Spectral Width: -2 to 12 ppm.
o Relaxation Delay (d1): 2 seconds.

o Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-de at 6 2.50
ppm.

e 13C NMR Acquisition (100 MHz Spectrometer):
o Pulse Program: Proton-decoupled pulse program ('zgpg30).

o Number of Scans: = 1024. Rationale: A higher number of scans is required to compensate
for the low natural abundance (1.1%) of the 13C isotope.[6]

o Spectral Width: 0 to 200 ppm.

o Relaxation Delay (d1): 5 seconds. Rationale: A longer delay ensures full relaxation of
guaternary carbons, which have longer relaxation times.

o Referencing: Calibrate the spectrum using the central peak of the DMSO-ds multiplet at
39.52 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups
present in the molecule.

Interpretation of Key IR Absorption Bands

The IR spectrum is characterized by specific absorption bands corresponding to the vibrational
modes of the molecule's bonds.
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Wavenumber (cm~?)

Vibration Type

Functional Group

3500 - 3200 (broad) O-H stretch Boronic acid (-B(OH)z2)
3050 - 3000 C-H stretch Aromatic

2950 - 2850 C-H stretch Methoxy (-OCH3)
1600 - 1450 C=C stretch Aromatic ring

1380 - 1330 B-O stretch Boronic acid

1250 - 1200 C-O stretch Aryl ether

~600 - 500 C-Br stretch Aryl bromide

Source: Predicted values based on spectroscopic principles and data for similar compounds.[5]

[7]

Protocol for IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal
sample preparation.[9]

 Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a
universal ATR accessory (e.g., a diamond crystal).

e Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is
crucial for removing atmospheric (COz, H20) and instrumental interferences.

o Sample Application: Place a small amount of the solid 5-bromo-2-methoxyphenylboronic acid
powder directly onto the ATR crystal.

o Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure.
Causality: This ensures intimate contact between the sample and the ATR crystal, which is
essential for obtaining a strong, high-quality signal.

e Spectrum Acquisition:

o Spectral Range: 4000-400 cm™1.
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o Resolution: 4 cm™1.

o Number of Scans: 16-32.

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance plot.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers clues about its structure through
fragmentation patterns.

Expected Molecular lon and Isotopic Pattern

For 5-bromo-2-methoxyphenylboronic acid, Electrospray lonization (ESI) is a suitable soft
ionization technique.[10][11] The most critical feature in the mass spectrum will be the
molecular ion peak (M* or [M-H]~). Due to the natural abundance of bromine isotopes ("°Br =
50.7%, 81Br = 49.3%), the molecular ion will appear as a pair of peaks (an M and M+2 peak) of
nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive
confirmation of the presence of one bromine atom in the molecule.

Expected m/z (for Expected m/z (for _ _
lon Relative Intensity
°Br) 81Br)
7H8 rOs ~ . - ~ 0
C7HsB7°BrOs]* 230.97 100%
[C7HeB®81BrOs]* - ~232.97 ~98%

Protocol for Mass Spectrum Acquisition (ESI-MS)

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

e Instrument: Use an Electrospray lonization Mass Spectrometer (ESI-MS).

 Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a
low flow rate (e.g., 5-10 pL/min).
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e MS Parameters (Positive or Negative lon Mode):
o Mass Range: m/z 50-500.
o Capillary Voltage: 3-4 kV.
o Source Temperature: 100-150 °C.

» Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and
confirm the characteristic 1:1 isotopic pattern for bromine.

Integrated Spectroscopic Workflow

The logical flow of analysis ensures a comprehensive and definitive structural confirmation.

Sample: 5-bromo-2-
methoxyphenylboronic acid

Infrared (IR) Spectroscopy
Identifies functional groups

NMR Spectroscopy
Elucidates C-H framework

Mass Spectrometry (MS)
Confirms MW & Br presence

Molecular Weight Confirmed? Key Functional Groups Present?
Isotopic Pattern (Br) Present? (-OH, C-O, C=C, C-Br)

Structure Confirmed

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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